molecular formula C24H21N5O3 B2981049 N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzofuran-2-carboxamide CAS No. 922016-17-9

N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzofuran-2-carboxamide

Cat. No. B2981049
CAS RN: 922016-17-9
M. Wt: 427.464
InChI Key: VYQSFCZQQALCPT-UHFFFAOYSA-N
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Description

“N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzofuran-2-carboxamide” is a derivative of 1H-pyrazolo[3,4-d]pyrimidine . It was designed and synthesized to act as an inhibitor of the epidermal growth factor receptor (EGFR) . The compound has shown potent anti-proliferative activities against A549 and HCT-116 cancer cells .


Chemical Reactions Analysis

The compound has shown potent anti-proliferative activities against A549 and HCT-116 cancer cells . It has been evaluated for its kinase inhibitory activities against wild EGFR (EGFR WT) .

Scientific Research Applications

Synthesis and Characterization

The compound , due to its complex structure, is likely to have been synthesized through multi-step chemical reactions. Research in this area often focuses on developing novel synthetic routes that offer higher yields, greater selectivity, or more environmentally friendly processes. For example, the synthesis of pyrazolo[3,4-d]pyrimidine derivatives, which share a similar core structure to the compound , involves strategic functionalization of the pyrimidine ring and its fusion with other heterocyclic frameworks. These synthetic strategies are crucial for generating compounds with potential biological activities (Petrie et al., 1985).

Biological Activity

Compounds with the pyrazolo[3,4-d]pyrimidine core have been extensively studied for their biological activities, including antiviral, anticancer, and anti-inflammatory effects. For instance, some derivatives have shown significant activity against measles virus and exhibited moderate antitumor activity in vitro against leukemia cell lines (Petrie et al., 1985). This suggests that N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzofuran-2-carboxamide could potentially be explored for similar biological activities.

Antimicrobial Screening

Research into pyrazolo[3,4-d]pyrimidine derivatives has also included their evaluation as antimicrobial agents. For example, the synthesis of novel series of 2-azetidinone derivatives integrated with quinoline, pyrazole, and benzofuran moieties, similar to the compound , has been carried out, with these compounds showing promising antibacterial activity against pathogenic bacteria such as S. aureus and E. coli (Idrees et al., 2020). This highlights the potential of such compounds, including N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzofuran-2-carboxamide, for antimicrobial application.

Mechanism of Action

The compound acts as an inhibitor of the epidermal growth factor receptor (EGFR) . It has shown noticeable activity against mutant EGFR (EGFR T790M) . Flow cytometric analyses revealed that the compound is a good apoptotic inducer and can arrest the cell cycle at S and G2/M phases .

properties

IUPAC Name

N-[2-[5-[(2-methylphenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N5O3/c1-16-6-2-3-8-18(16)14-28-15-26-22-19(24(28)31)13-27-29(22)11-10-25-23(30)21-12-17-7-4-5-9-20(17)32-21/h2-9,12-13,15H,10-11,14H2,1H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYQSFCZQQALCPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2C=NC3=C(C2=O)C=NN3CCNC(=O)C4=CC5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzofuran-2-carboxamide

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